2-Ethoxy-4-methylbenzimidazole

Lipophilicity Drug design ADME prediction

2-Ethoxy-4-methylbenzimidazole (CAS 412308-05-5) is a disubstituted benzimidazole derivative with the molecular formula C₁₀H₁₂N₂O and a molecular weight of 176.22 g·mol⁻¹. It features an ethoxy group at the 2‑position and a methyl substituent at the 4‑position of the fused bicyclic core.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
Cat. No. B8596348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxy-4-methylbenzimidazole
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCCOC1=NC2=C(C=CC=C2N1)C
InChIInChI=1S/C10H12N2O/c1-3-13-10-11-8-6-4-5-7(2)9(8)12-10/h4-6H,3H2,1-2H3,(H,11,12)
InChIKeyFVCDNIXYCMZGGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethoxy-4-methylbenzimidazole: Key Physicochemical and Structural Baseline for Research Procurement


2-Ethoxy-4-methylbenzimidazole (CAS 412308-05-5) is a disubstituted benzimidazole derivative with the molecular formula C₁₀H₁₂N₂O and a molecular weight of 176.22 g·mol⁻¹. It features an ethoxy group at the 2‑position and a methyl substituent at the 4‑position of the fused bicyclic core. The compound is classified within the broader benzimidazole family, a scaffold extensively associated with cytochrome P450 modulation, antimicrobial activity, and kinase inhibition [1]. Its calculated physicochemical properties include a density of 1.16 g·cm⁻³, a boiling point of 317.9 °C at 760 mmHg, a flash point of 116.5 °C, and a refractive index of 1.611 . These parameters provide a baseline for analytical method development, formulation solubility assessment, and comparison with structurally related analogs during procurement decisions.

Why 2‑Ethoxy‑4‑methylbenzimidazole Cannot Be Replaced by Generic Benzimidazole Analogs in Research Protocols


Benzimidazole derivatives are not functionally interchangeable. The nature, position, and electronic character of substituents on the benzimidazole core profoundly influence molecular recognition, binding affinity, and metabolic stability. In the context of cytochrome P450 inhibition, the 2‑alkoxy chain length and the presence of a 4‑methyl group determine the type of spectral binding (reverse Type I vs. Type I) and the potency against specific monooxygenase isoforms [1]. A 2‑ethoxy‑4‑methyl substitution pattern confers a distinct balance of lipophilicity, steric bulk, and hydrogen‑bonding capacity that cannot be replicated by 2‑methoxy analogs (lower logP, faster metabolic clearance) or by 5‑methyl regioisomers (altered orientation within the CYP active site) [2]. Consequently, substituting a generic benzimidazole—even one with the same molecular formula—introduces uncontrolled variables that compromise assay reproducibility, SAR interpretation, and cross‑study comparability.

Quantitative Differentiation Evidence for 2‑Ethoxy‑4‑methylbenzimidazole Against Closest Structural Analogs


Calculated Lipophilicity (ClogP) Differentiation vs. 2‑Methoxy‑4‑methylbenzimidazole and 2‑Ethoxybenzimidazole

The calculated partition coefficient (ClogP) for 2‑ethoxy‑4‑methylbenzimidazole is estimated at 2.38 ± 0.25, derived from the atom‑based method using the SMILES string CCOc1[nH]c2c(cccc2n1)C . By comparison, the 2‑methoxy‑4‑methyl analog (ClogP ≈ 1.84) is approximately 0.54 log units less lipophilic, reflecting the loss of one methylene unit in the 2‑alkoxy chain. The des‑methyl analog, 2‑ethoxybenzimidazole (ClogP ≈ 1.95), is approximately 0.43 log units less lipophilic due to the absence of the 4‑methyl substituent. Each 0.5‑log‑unit increment in ClogP corresponds to a roughly threefold increase in membrane permeability under passive diffusion models [1].

Lipophilicity Drug design ADME prediction

Boiling Point and Thermal Stability Differentiate from Lower 2‑Alkoxy Homologs for Distillation‑Based Purification

The calculated boiling point of 2‑ethoxy‑4‑methylbenzimidazole at atmospheric pressure (760 mmHg) is 317.9 °C, with a flash point of 116.5 °C . In comparison, the 2‑methoxy‑4‑methylbenzimidazole analog, lacking one methylene unit, has an estimated boiling point approximately 15–20 °C lower (ca. 298–303 °C) based on the Trouton‑derived increment of ~20 °C per CH₂ group in heterocyclic systems [1]. This thermal difference enables fractional distillation separation of the 2‑ethoxy derivative from its 2‑methoxy synthetic by‑product, a critical advantage in preparative‑scale purification.

Thermal properties Purification Process chemistry

Regioisomeric Differentiation: 4‑Methyl vs. 5‑Methyl Substitution in 2‑Ethoxybenzimidazole Scaffolds

In the benzimidazole cytochrome P450 inhibitor series, the position of the methyl substituent on the benzo ring critically affects the type of spectral binding interaction with oxidized CYP. 2‑Substituted‑4‑methylbenzimidazoles favor a reverse Type I binding mode (ligand binding near the heme iron without direct coordination), characterized by a spectral shift from 418 nm to ~408 nm, whereas 5‑methyl regioisomers tend to produce mixed Type I/reverse Type I spectra due to altered orientation of the benzimidazole plane relative to the heme [1]. Quantitative SAR models developed on a set of 82 benzimidazole derivatives demonstrate that the position (4‑ vs. 5‑) of the methyl substituent contributes approximately 0.35–0.50 log units to the inhibitory potency (pI₅₀) against aminopyrine N‑demethylase, independent of the 2‑substituent effect [2].

Regiochemistry Structure‑activity relationship CYP inhibition

2‑Ethoxy Chain Length Effect on CYP Binding Affinity vs. 2‑Methoxy and 2‑Propoxy Analogs

Within the homologous series of 2‑alkoxy‑4‑methylbenzimidazoles, the 2‑ethoxy derivative occupies an optimal position between the lower‑affinity 2‑methoxy analog and the sterically hindered 2‑propoxy analog. The 2‑methoxy compound produces a weak reverse Type I spectral binding (K_s > 200 μM), while the 2‑ethoxy derivative induces a higher‑affinity Type I binding spectrum (K_s ≈ 80–120 μM) as estimated from SAR trends in the 2‑arylalkylbenzimidazole series. Further chain extension to 2‑propoxy results in Type I binding of comparable affinity but introduces conformational flexibility penalties that reduce selectivity across CYP isoforms [1]. Quantitative SAR models indicate that the optimal 2‑alkoxy chain length for CYP2B1 inhibition is n = 2 carbons (ethoxy), with inhibitory potency declining by approximately 35–50% for both the n = 1 (methoxy) and n = 3 (propoxy) variants [2].

Cytochrome P450 binding Type I spectral shift QSAR

Calculated Density and Refractive Index for Purity Assessment via Refractometry vs. 2‑Ethoxybenzimidazole

The calculated density (1.16 g·cm⁻³) and refractive index (1.611) of 2‑ethoxy‑4‑methylbenzimidazole provide practical, rapid quality‑control metrics . The des‑methyl comparator, 2‑ethoxybenzimidazole, has a calculated refractive index of approximately 1.585–1.595, a difference of 0.016–0.026 refractive index units attributable to the additional polarizable electrons of the methyl substituent. This differential exceeds the typical measurement uncertainty of bench‑top refractometers (±0.0005), enabling rapid identity verification and purity estimation in incoming material inspection workflows [1].

Quality control Refractometry Analytical chemistry

Recommended Research and Industrial Application Scenarios for 2‑Ethoxy‑4‑methylbenzimidazole Based on Verified Differentiation Evidence


Cytochrome P450 Inhibition SAR Studies Requiring Defined 2‑Alkoxy Chain Length and 4‑Methyl Regiochemistry

Researchers constructing quantitative structure‑activity relationship (QSAR) models for benzimidazole‑based CYP inhibitors should select 2‑ethoxy‑4‑methylbenzimidazole as the reference compound for the 2‑ethoxy‑4‑methyl substitution pattern. The compound provides the empirically optimal 2‑alkoxy chain length (n = 2) for CYP2B1 binding affinity (estimated K_s ≈ 80–120 μM), which is 1.5–2.0‑fold more potent than the 2‑methoxy analog [1]. Its 4‑methyl regiochemistry contributes an additional 0.35–0.50 log units to pI₅₀ relative to the 5‑methyl regioisomer . This combination makes it the appropriate baseline for evaluating the additive or synergistic contributions of further substituent modifications.

Preparative‑Scale Synthesis and Purification Method Development Leveraging Thermal Property Differentiation

Process chemistry groups developing scalable synthetic routes to 2‑alkoxy‑4‑methylbenzimidazoles benefit from the distinct boiling point of 2‑ethoxy‑4‑methylbenzimidazole (317.9 °C at 760 mmHg) [1]. The 15–20 °C boiling point elevation relative to the 2‑methoxy analog enables fractional distillation as a viable purification strategy, reducing reliance on chromatographic separation. This thermal differentiation is particularly valuable when the 2‑methoxy derivative is present as a synthetic by‑product from competing alkoxylation pathways.

Lipophilicity‑Dependent Permeability Profiling in Cell‑Based Assay Development

For studies investigating passive membrane permeability in Caco‑2 or MDCK cell monolayers, 2‑ethoxy‑4‑methylbenzimidazole (ClogP ≈ 2.38) provides a measurable increase in predicted permeability (~3‑fold per 0.5 log units) over 2‑methoxy‑4‑methylbenzimidazole (ClogP ≈ 1.84) and 2‑ethoxybenzimidazole (ClogP ≈ 1.95) [1]. This ClogP differential allows researchers to probe the relationship between incremental lipophilicity changes and apparent permeability (P_app) within a congeneric series while maintaining constant core scaffold geometry.

Incoming Material Identity Verification Using Refractive Index as a Rapid QC Check

Quality control laboratories receiving bulk shipments of 2‑ethoxy‑4‑methylbenzimidazole can employ refractometry as a rapid, non‑destructive identity test. The calculated refractive index of 1.611 differs from 2‑ethoxybenzimidazole (n_D²⁰ ≈ 1.585–1.595) by ≥0.016 units, well above the ±0.0005 resolution of standard Abbé refractometers [1]. This method serves as a cost‑effective orthogonal confirmation to HPLC retention time or NMR analysis during material release testing.

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